

Technical Guide: 16,16-Dimethyl-PGD2 in Inflammatory Response

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Compound of Interest

Compound Name: 16,16-Dimethyl-pgd2

CAS No.: 64072-59-9

Cat. No.: B154059

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Executive Summary

16,16-Dimethyl Prostaglandin D2 (16,16-dm-PGD2) is a synthetic, metabolically stable analog of the endogenous lipid mediator Prostaglandin D2 (PGD2).^{[1][2][3]} While native PGD2 has a half-life of minutes in vivo due to rapid enzymatic degradation, 16,16-dm-PGD2 resists this clearance, allowing researchers to isolate and study the sustained effects of PGD2 signaling.

This molecule is a critical tool for dissecting the dual nature of PGD2 in inflammation:

- Pro-inflammatory: Driving Th2 cell recruitment and allergic responses via the CRTH2 (DP2) receptor.
- Anti-inflammatory/Resolution: Promoting vasodilation and inhibiting dendritic cell migration via the DP1 receptor.

Part 1: Molecular Profile & Pharmacology

Chemical Rationale: The "Dimethyl" Modification

Native PGD2 is rapidly inactivated by 15-hydroxy prostaglandin dehydrogenase (15-PGDH), which oxidizes the hydroxyl group at carbon 15 into a ketone (15-keto-PGD2), rendering it biologically inactive at canonical receptors.

- Modification: Two methyl groups are added at carbon 16.^[2]
- Effect: These bulky groups create steric hindrance, preventing the 15-PGDH enzyme from accessing the C-15 hydroxyl group.
- Result: The biological half-life is extended from minutes (native PGD2) to hours, maintaining stable plasma/tissue concentrations during experimental windows.

Receptor Selectivity & Affinity

16,16-dm-PGD2 acts as an agonist at both primary PGD2 receptors. Its stability makes it more potent in vivo than native PGD2, though its affinity in vitro is comparable.

Receptor	Type	Signaling Pathway	Physiological Outcome
DP1 (PTGDR)	Gs-coupled	cAMP ↑ (PKA activation)	Vasodilation, inhibition of platelet aggregation, suppression of dendritic cell migration (Anti-inflammatory).
CRTH2 (DP2)	Gi-coupled	Ca ²⁺ ↑, cAMP ↓	Chemotaxis of Th2 cells, eosinophils, and basophils (Pro-inflammatory/Allergic).
PPAR γ	Nuclear	Transcription Regulation	Note: Native PGD2 degrades to PGJ2 metabolites that activate PPAR γ . 16,16-dm-PGD2 resists this degradation, minimizing off-target PPAR γ effects.

Part 2: Mechanisms of Action in Inflammation[4]

The role of 16,16-dm-PGD2 is context-dependent. It does not simply "cause" or "cure" inflammation; it modulates the timing and cellular composition of the response.

The Pro-Inflammatory Axis (CRTH2 Dominance)

In allergic asthma and atopic dermatitis models, 16,16-dm-PGD2 mimics the "late-phase" response.

- Mechanism: It binds CRTH2 on Th2 lymphocytes and eosinophils.
- Action: Induces chemotaxis and prevents apoptosis of these effector cells.

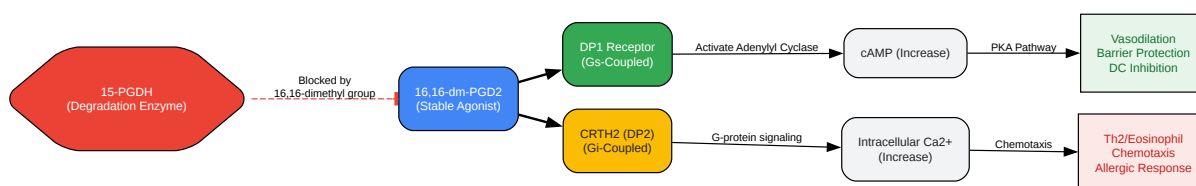
- Result: Sustained tissue infiltration and cytokine release (IL-4, IL-5, IL-13).

The Anti-Inflammatory/Resolution Axis (DP1 Dominance)

In acute innate immune challenges (e.g., LPS-induced lung injury), 16,16-dm-PGD2 can accelerate resolution.

- Mechanism: Activation of DP1 on endothelial cells and dendritic cells.
- Action: Increases intracellular cAMP, which strengthens endothelial barrier function (reducing edema) and inhibits the migration of antigen-presenting cells to lymph nodes.
- Result: Dampening of the adaptive immune initiation.

Visualization: Signaling Pathways



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Caption: 16,16-dm-PGD2 activates divergent pathways while resisting 15-PGDH degradation, allowing sustained modulation of both vascular (DP1) and immune (CRTH2) responses.

Part 3: Experimental Protocols

Handling and Storage

- Solubility: 16,16-dm-PGD2 is typically supplied in methyl acetate.[4][5] It is hydrophobic.
- Stock Prep: Evaporate methyl acetate under a nitrogen stream. Dissolve in DMSO or Ethanol (solubility ~50 mg/mL).

- Aqueous Buffer: Dilute the organic stock into PBS (pH 7.2) immediately before use. Do not store aqueous solutions >24 hours.

In Vitro Assay: Macrophage Polarization

Objective: Determine if 16,16-dm-PGD2 inhibits LPS-induced TNF- α release (DP1-mediated).

- Cell Line: RAW 264.7 or primary Bone Marrow-Derived Macrophages (BMDMs).
- Pre-treatment: Treat cells with 16,16-dm-PGD2 (10 nM – 1 μ M) for 30 minutes.
 - Control: Vehicle (0.1% DMSO).
 - Antagonist Control: Pre-incubate with BWA868C (DP1 antagonist) to confirm specificity.
- Stimulation: Add LPS (100 ng/mL) for 6–24 hours.
- Readout: Collect supernatant; measure TNF- α via ELISA.
- Expected Result: Dose-dependent reduction in TNF- α secretion compared to vehicle.

In Vivo Protocol: Evaluation of Vascular Permeability

Objective: Assess DP1-mediated vasodilation/barrier function.

- Animals: C57BL/6 Mice (Male, 8-10 weeks).
- Preparation: Anesthetize mice.
- Tracer: Inject Evans Blue dye (1% solution, 100 μ L) intravenously.
- Treatment:
 - Group A: Vehicle (Intradermal injection).
 - Group B: PGD2 (100 ng/site) - Positive Control (short-lived).
 - Group C: 16,16-dm-PGD2 (100 ng/site).

- Timeline: Euthanize mice at 30, 60, and 120 minutes post-injection.
- Analysis: Excise skin patches; extract dye in formamide; measure absorbance at 620 nm.
- Interpretation: 16,16-dm-PGD2 should show prolonged vascular leakage/vasodilation compared to native PGD2 due to metabolic stability.

Part 4: References

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